5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid
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Overview
Description
The compound “5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid” is a complex organic molecule. It has a molecular formula of C13H17N3O4S and a molecular weight of 311.36 g/mol . The compound is characterized by the presence of a pyrazolone ring, which is a heterocyclic compound containing both nitrogen and oxygen atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a derivative of naphthaquinone, 2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)naphthalene-1,4-dione (DPDHN) was synthesized from lawsone by an ultrasound accelerated technique . Another compound, N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide, was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as IR, UV-vis, NMR, and mass spectral studies . The compound is characterized by the presence of a pyrazolone ring, which is a heterocyclic compound containing both nitrogen and oxygen atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 311.36 g/mol, a computed XLogP3 of -2.8, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 6, and a rotatable bond count of 5 . The topological polar surface area is 98.3 Ų, and the compound has a complexity of 532 .
Scientific Research Applications
Synthesis and Optical Properties
Antipyrine derivatives, closely related to the specified compound, have been synthesized and characterized, highlighting their potential in materials science, particularly in the creation of thin films. The study conducted by El-Ghamaz et al. (2017) demonstrates the synthesis of antipyrine derivatives and their application in creating thin films via the spin coating technique. These derivatives show significant optical properties, such as absorption spectra and dispersion parameters, indicating their usefulness in optical materials science (El-Ghamaz, Ghoneim, El-Sonbati, Diab, El‐Bindary, & El-kader, 2017).
Molecular Structure Analysis
The structural analysis of compounds structurally similar to the specified chemical has been a subject of research, providing insights into their molecular configuration and potential interactions. Zhang et al. (2002) focused on the crystal structure of a related compound, offering a detailed view of its molecular geometry and intermolecular interactions. This research contributes to the understanding of the structural aspects of these compounds, which is essential for their application in various fields of chemistry and materials science (Zhang, Li, Tao, & Zhu, 2002).
Applications in Spectroelectrochemistry
Kowalski et al. (2009) explored the synthesis of W(CO)5 complexes with derivatives of the compound , aiming to develop new IR-detectable metal–carbonyl tracers. Their research demonstrates the thermal stability and distinct absorption bands of these complexes, providing valuable information for their use in spectroelectrochemistry and potentially in tracing and imaging applications in biological systems (Kowalski, Winter, Makal, Pazio, & Woźniak, 2009).
Antibacterial Activity Studies
Research into the antibacterial properties of novel Schiff bases derived from aminophenazone, which shares a structural framework with the specified compound, indicates their potential in combating bacterial infections. Asiri & Khan (2010) synthesized a series of Schiff bases and evaluated their antibacterial activities, revealing moderate to good activity against several bacterial strains. This research highlights the potential of such compounds in developing new antibacterial agents (Asiri & Khan, 2010).
Mechanism of Action
Target of Action
The primary target of this compound is the Ampicillin-CTX-M-15 . This target is a protein that plays a crucial role in various biological processes.
Mode of Action
The compound interacts with its target through a binding interaction . The binding score, which indicates the strength of the interaction, is -5.26 kcal/mol . This suggests a strong interaction between the compound and its target, which could lead to significant changes in the target’s function.
Properties
IUPAC Name |
5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-11-15(17-13(20)9-6-10-14(21)22)16(23)19(18(11)2)12-7-4-3-5-8-12/h3-5,7-8H,6,9-10H2,1-2H3,(H,17,20)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHNYRFIDAUPAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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